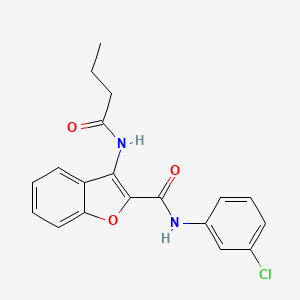

![molecular formula C9H14O2S B2540711 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane CAS No. 2567495-39-8](/img/structure/B2540711.png)

7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various spiro compounds, which are closely related to 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane, has been explored in several studies. One such compound, 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, was synthesized through a cycloaddition reaction of dichloroketene with 1,2-dimethylenecyclohexane, followed by zinc dust reduction and Baeyer-Villiger oxidation, yielding a useful intermediate for dispiro-α-methylene-γ-butyrolactones . Another study achieved the synthesis of a tetraoxaspiro compound from (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxane, which involved selective transformations of diethyl (R)-malate . Additionally, an enantioselective synthesis route for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes was developed, utilizing a "one-pot" deprotection–spirocyclization process in an acidic medium . The synthesis of 2,8-dihydroxymethyl-1,4,7,10-tetraoxaspiro[5.5]undecane, including both E,E and Z,E isomers, was also described, with a focus on selective modification of one sidechain .

Molecular Structure Analysis

The molecular structures of the synthesized spiro compounds were determined using NMR spectroscopy, which provided unambiguous confirmation of the configurations and structures of the spiroketals . The studies mentioned do not directly analyze the molecular structure of 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane, but the techniques and findings from these related compounds can be inferred to provide insight into the structural characteristics of similar spiro compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related spiro compounds include cycloaddition, reduction, oxidation, and spirocyclization processes . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that define the properties of the final compounds. The studies demonstrate the versatility of these reactions in synthesizing a variety of spiro compounds with different substituents and configurations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane are not detailed in the provided papers, the synthesis methods and structural analyses of related compounds suggest that these spiro compounds may exhibit unique properties due to their cyclic and oxygen-rich structures . The presence of multiple oxygen atoms and the potential for various substituents can influence the solubility, reactivity, and potential applications of these compounds in fields such as medicinal chemistry and materials science.

Scientific Research Applications

Organic Synthesis and Structural Studies

- Synthesis Techniques : Research has developed efficient and enantioselective synthesis methods for related spiroheterocycles, highlighting their structural significance in organic chemistry. These methods involve reactions affording conveniently protected symmetrical ketones, followed by "one-pot" deprotection–spirocyclization processes, establishing the structures of spiroketals through NMR spectroscopy (Goubert, Canet, & Sinibaldi, 2006).

Pheromone Study in Agriculture

- Insect Pheromones : The study of 1,7-dioxaspiro[5.5]undecane (a related compound) has shown its significance as a sex pheromone component in the olive fruit fly, demonstrating its application in pest control strategies. Enantioselective responses of males and females to its enantiomers under laboratory and field conditions were observed, indicating the compound's role in sexual attraction and mating behaviors (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).

Chemosensor Development

- Chemosensors for Cu(2+) Detection : The surface functionalization of organic microparticles with polymeric spiro compounds has led to the development of white-light emissive chemosensors for real-time visual detection of Cu(2+) in aqueous media. This showcases the potential use of spiro compounds in environmental monitoring and safety applications (Nishiyabu, Sugino, & Kubo, 2013).

properties

IUPAC Name |

7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDITGCMCMHIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13CS3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

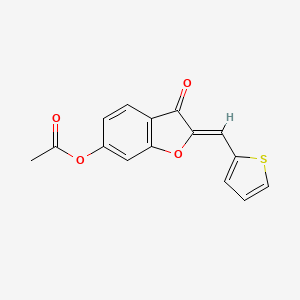

![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

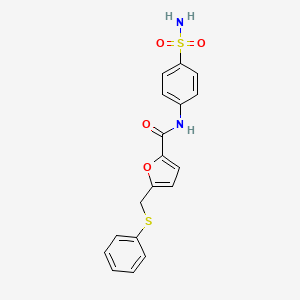

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

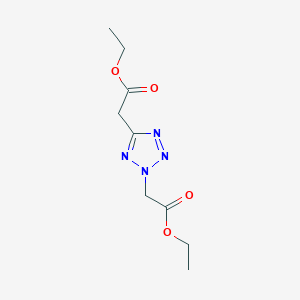

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)